molecular formula C5H2BrNO3S B1283619 5-Bromo-4-nitrothiophene-2-carbaldehyde CAS No. 79456-86-3

5-Bromo-4-nitrothiophene-2-carbaldehyde

Cat. No.: B1283619
CAS No.: 79456-86-3
M. Wt: 236.05 g/mol
InChI Key: TWTNTCADPSCOHX-UHFFFAOYSA-N
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Description

5-Bromo-4-nitrothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C₅H₂BrNO₃S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 4-position, and an aldehyde group at the 2-position of the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

5-Bromo-4-nitrothiophene-2-carbaldehyde has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-nitrothiophene-2-carbaldehyde typically involves the bromination and nitration of thiophene derivatives followed by formylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include continuous flow processes and the use of automated reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder (Fe) in acidic conditions

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4-nitrothiophene-2-carbaldehyde depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4-Bromo-5-nitrothiophene-2-carbaldehyde
  • 5-Nitro-2-thiophenecarboxaldehyde

Comparison

5-Bromo-4-nitrothiophene-2-carbaldehyde is unique due to the specific positioning of the bromine, nitro, and aldehyde groups on the thiophene ring. This unique arrangement imparts distinct chemical reactivity and electronic properties compared to similar compounds. For instance, the presence of both electron-withdrawing groups (bromine and nitro) and the electron-donating aldehyde group can influence the compound’s behavior in various chemical reactions and its applications in different fields .

Properties

IUPAC Name

5-bromo-4-nitrothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO3S/c6-5-4(7(9)10)1-3(2-8)11-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTNTCADPSCOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570262
Record name 5-Bromo-4-nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79456-86-3
Record name 5-Bromo-4-nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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